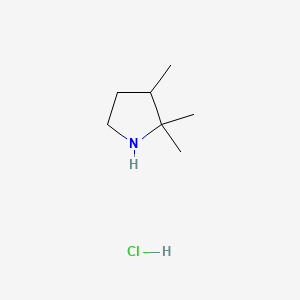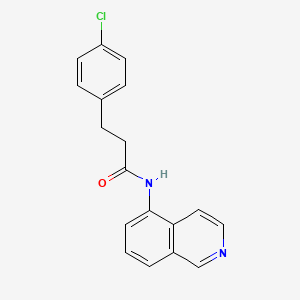
3-(4-chlorophenyl)-N-(isoquinolin-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-(isoquinolin-5-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorophenyl group and an isoquinolin-5-yl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(isoquinolin-5-yl)propanamide typically involves the following steps:
Formation of the 4-chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Coupling with isoquinoline: The 4-chlorophenyl intermediate is then coupled with isoquinoline through a series of reactions, often involving the use of catalysts and specific reaction conditions to ensure selectivity and yield.
Amidation: The final step involves the formation of the amide bond between the propanamide backbone and the coupled intermediate. This is typically achieved through the use of amide coupling reagents such as carbodiimides or other activating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and the availability of raw materials. Optimization of reaction conditions, such as temperature, pressure, and the use of solvents, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-chlorophenyl)-N-(isoquinolin-5-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to substitute the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-N-(isoquinolin-5-yl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-N-(isoquinolin-5-yl)propanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-bromophenyl)-N-(isoquinolin-5-yl)propanamide: Similar structure with a bromine atom instead of chlorine.
3-(4-fluorophenyl)-N-(isoquinolin-5-yl)propanamide: Similar structure with a fluorine atom instead of chlorine.
3-(4-methylphenyl)-N-(isoquinolin-5-yl)propanamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
3-(4-chlorophenyl)-N-(isoquinolin-5-yl)propanamide is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and physicochemical properties. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s ability to interact with biological targets.
Propriétés
Formule moléculaire |
C18H15ClN2O |
|---|---|
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-N-isoquinolin-5-ylpropanamide |
InChI |
InChI=1S/C18H15ClN2O/c19-15-7-4-13(5-8-15)6-9-18(22)21-17-3-1-2-14-12-20-11-10-16(14)17/h1-5,7-8,10-12H,6,9H2,(H,21,22) |
Clé InChI |
QYRNGWCQDWNOSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)CCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


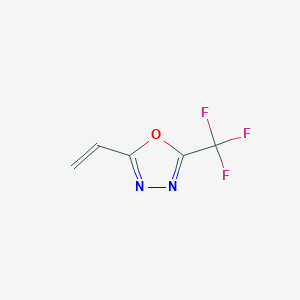
![rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13580521.png)
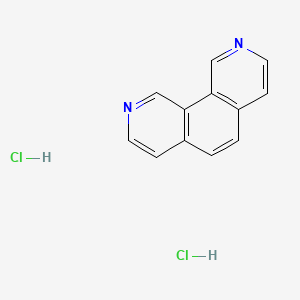
aminedihydrochloride](/img/structure/B13580530.png)
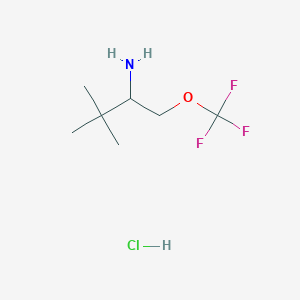
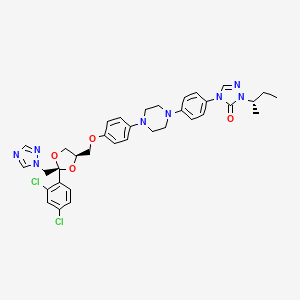

![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)
![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)
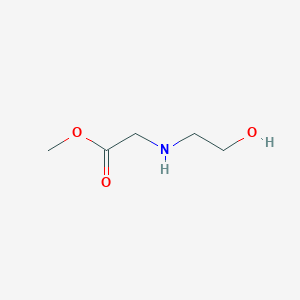

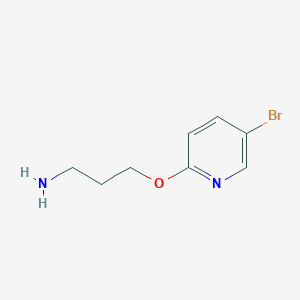
![7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline](/img/structure/B13580596.png)
